
LiP(t-Bu)2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LiP(t-Bu)2 is an organophosphorus compound that belongs to the class of phosphine ligands. It is characterized by the presence of two tert-butyl groups attached to a phosphorus atom, which is further bonded to a lithium atom. This compound is known for its unique electronic and steric properties, making it a valuable reagent in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
LiP(t-Bu)2 can be synthesized through several methods. One common approach involves the reaction of di-tert-butylchlorophosphine with an organolithium reagent, such as n-butyllithium, under an inert atmosphere. The reaction typically proceeds as follows:
(CH3)3C2PCl+n-BuLi→(CH3)3C2PLi+n-BuCl
The reaction is usually carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of di-tert-butyllithiophosphine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
LiP(t-Bu)2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form di-tert-butylphosphine oxide.
Substitution: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other electrophiles.
Coordination: this compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Coordination: Transition metals like palladium and platinum are often employed in coordination reactions.
Major Products Formed
Oxidation: Di-tert-butylphosphine oxide.
Substitution: Various substituted phosphines depending on the electrophile used.
Coordination: Metal-phosphine complexes with diverse applications in catalysis.
科学研究应用
LiP(t-Bu)2 has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal-catalyzed reactions, such as Suzuki-Miyaura and Heck cross-coupling reactions.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: this compound is used in the production of polymers, agrochemicals, and specialty chemicals.
作用机制
The mechanism by which di-tert-butyllithiophosphine exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, stabilizing and activating the metal center for various catalytic processes. The steric bulk of the tert-butyl groups provides unique electronic properties, enhancing the reactivity and selectivity of the metal-ligand complex.
相似化合物的比较
Similar Compounds
- Di-tert-butylchlorophosphine
- Tri-tert-butylphosphine
- Di-tert-butylphenylphosphine
Uniqueness
LiP(t-Bu)2 is unique due to the presence of the lithium atom, which imparts distinct reactivity compared to other tert-butylphosphines. Its ability to act as both a nucleophile and a ligand makes it versatile in various chemical transformations.
属性
分子式 |
C8H18LiP |
|---|---|
分子量 |
152.2 g/mol |
IUPAC 名称 |
lithium;ditert-butylphosphanide |
InChI |
InChI=1S/C8H18P.Li/c1-7(2,3)9-8(4,5)6;/h1-6H3;/q-1;+1 |
InChI 键 |
WDGLTSKFYMVOTD-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC(C)(C)[P-]C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


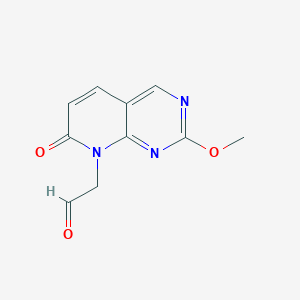
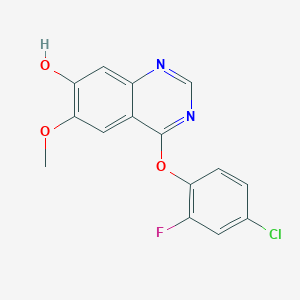
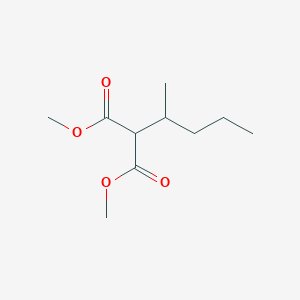
![2-Chloro-1-[1-(4-chlorophenyl)cyclobutyl]ethanone](/img/structure/B8449784.png)
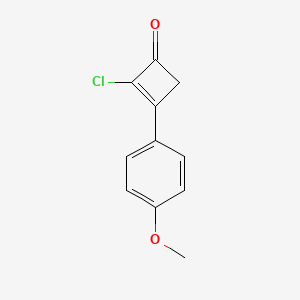
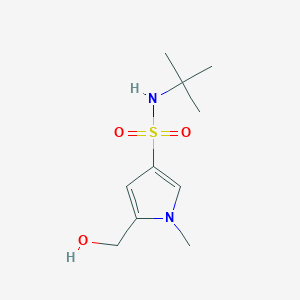


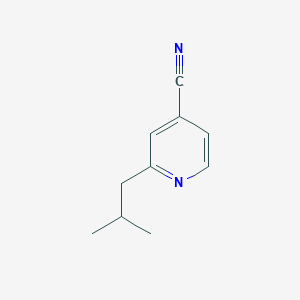


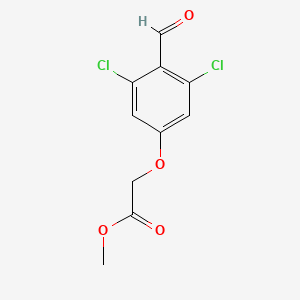
![Methyl 2-[4-(bromomethyl)-2,5-difluoro-phenyl]propionate](/img/structure/B8449855.png)

